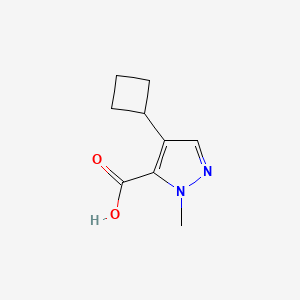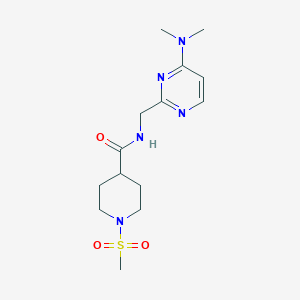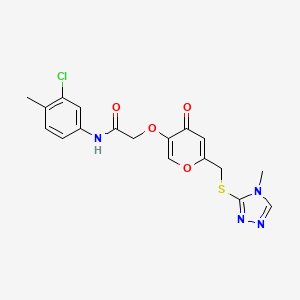
2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride
Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
X-ray Structures and Computational Studies
- X-ray Crystallography and DFT Studies : The molecular structures of various cathinones, which are structurally related to the specified compound, have been elucidated using X-ray diffraction and density functional theory (DFT) methods. These studies provide insights into the electronic and geometric properties of these compounds, aiding in the understanding of their chemical behavior and potential applications in materials science and molecular engineering (Nycz et al., 2011).
Metabolism and Detection
- Identification of Metabolites : Research has identified specific metabolites of new designer drugs related to the compound , using synthesized standards. This work is crucial for forensic science, toxicology, and therapeutic drug monitoring, highlighting the metabolic pathways and potential biomarkers for detection (Zaitsu et al., 2009).
Synthesis and Reactivity
- Synthesis and Photopolymerization : Novel monomers for dental applications have been synthesized, demonstrating the potential of related compounds in creating new materials with specific functional properties. This research contributes to the development of advanced dental adhesives and coatings, emphasizing the chemical versatility and application potential of these compounds (Catel et al., 2008).
Analytical and Material Applications
- Copper Determination in Samples : The use of complexing agents derived from similar structural frameworks for the spectrophotometric determination of copper in pharmaceutical and biological samples has been explored. This application is significant for environmental monitoring, pharmaceutical quality control, and clinical diagnostics, showcasing the analytical utility of these compounds (Dalman et al., 2002).
Advanced Chemical Synthesis
- Catalysis by Ionic Liquids : The catalytic activity of ionic liquids containing functional groups similar to the specified compound for the preparation of propylene carbonate from CO2 and propylene oxide demonstrates innovative approaches to carbon capture and utilization technologies. This research points to the environmental and industrial applications of such compounds, offering solutions for sustainable chemistry (Zhang et al., 2020).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, or areas where further study is needed.
Please consult with a professional chemist or a reliable source for specific information about this compound. It’s important to handle all chemical substances with care and to follow safety guidelines.
properties
IUPAC Name |
2-(ethylamino)-1-(3-ethylphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-4-11-7-6-8-12(9-11)13(15)10(3)14-5-2;/h6-10,14H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGXJAFYPGFRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C(C)NCC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-1-(3-ethylphenyl)propan-1-one,monohydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)



![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)
![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)


![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)
![2-[1-(1-Propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2698378.png)